{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide
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Overview
Description
{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide typically involves the reaction of 1-benzofuran-2-ylmethyl chloride with thiourea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the methanimidamide group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted benzofuran derivatives, substituted methanimidamide derivatives.
Scientific Research Applications
{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzofuran-2-ylmethyl chloride
- Thiourea
- Benzofuran derivatives
- Methanimidamide derivatives
Uniqueness
{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other benzofuran or methanimidamide derivatives, this compound exhibits a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-benzofuran-2-ylmethyl carbamimidothioate |
InChI |
InChI=1S/C10H10N2OS/c11-10(12)14-6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H3,11,12) |
InChI Key |
JYPUOIMPIXJVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CSC(=N)N |
Origin of Product |
United States |
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